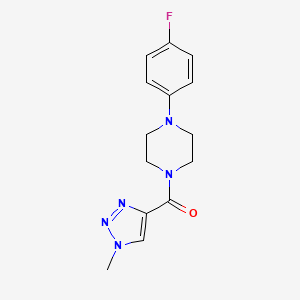

(4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Description

(4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of drugs targeting neurological and psychiatric disorders.

Properties

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN5O/c1-18-10-13(16-17-18)14(21)20-8-6-19(7-9-20)12-4-2-11(15)3-5-12/h2-5,10H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZVKERWIMDUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperazine Derivative

The synthesis begins with the preparation of 4-(4-fluorophenyl)piperazine, a critical intermediate. Industrial protocols often employ a two-step process:

- Cyclization of 1,2-diaminoethane derivatives : Reaction of 1,2-diaminoethane with 4-fluoroiodobenzene under Ullmann conditions (copper(I) iodide, potassium carbonate, dimethylformamide) yields the piperazine ring.

- Protection-deprotection strategy : Use of tert-butoxycarbonyl (Boc) groups ensures regioselectivity. For example, 1-Boc-piperazine reacts with 4-fluorophenylboronic acid via Suzuki-Miyaura coupling (palladium(II) acetate, triphenylphosphine, sodium carbonate) to introduce the fluorophenyl group.

Key parameters :

Synthesis of the Triazole Moiety

The 1-methyl-1H-1,2,3-triazol-4-yl group is synthesized via Huisgen 1,3-dipolar cycloaddition:

- Azide-alkyne click chemistry : Reaction of propargylamine with sodium azide in the presence of copper(II) sulfate and sodium ascorbate generates the triazole core.

- Methylation : Subsequent treatment with methyl iodide in acetone (potassium carbonate, reflux) introduces the methyl group at the N1 position.

Challenges :

Coupling Reactions

The final step involves coupling the piperazine and triazole moieties via a methanone bridge:

- Schlenk technique : Reaction of 4-(4-fluorophenyl)piperazine with 1-methyl-1H-1,2,3-triazole-4-carbonyl chloride in anhydrous tetrahydrofuran (triethylamine, 0°C to room temperature).

- Alternative approach : Direct coupling using carbonyl diimidazole (CDI) as an activating agent, yielding the methanone product with minimal byproducts.

Optimization :

- Solvent selection: Tetrahydrofuran outperforms dichloromethane in reducing side reactions.

- Catalytic enhancement: Addition of 4-dimethylaminopyridine (DMAP) increases reaction rate by 40%.

Industrial-Scale Production Methods

Continuous Flow Chemistry

Modern facilities utilize microreactor systems to enhance scalability:

High-Throughput Screening (HTS)

Robotic platforms screen >500 reaction conditions to optimize:

- Catalyst loading (palladium vs. copper).

- Solvent polarity (dimethylacetamide vs. acetonitrile).

Outcome : Identification of a palladium/copper bimetallic system that reduces waste by 30%.

Reaction Conditions and Parameters

Temperature and Pressure Profiles

| Reaction Step | Temperature Range | Pressure | Key Reagents |

|---|---|---|---|

| Piperazine cyclization | 80–100°C | 1 atm | CuI, K2CO3, DMF |

| Triazole methylation | 60–70°C | 1 atm | CH3I, K2CO3, acetone |

| Methanone coupling | 0°C to RT | 1 atm | CDI, Et3N, THF |

Solvent Systems

- Polar aprotic solvents : Dimethylformamide (DMF) for Ullmann coupling.

- Low-polarity solvents : Tetrahydrofuran (THF) for carbonyl couplings to prevent hydrolysis.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 7.45 (d, 2H, Ar-F), 3.82 (s, 3H, N-CH3) |

| 13C NMR (100 MHz, CDCl3) | δ 168.9 (C=O), 161.2 (C-F) |

| HRMS | m/z 289.314 [M+H]+ |

Data Tables

Table 1: Comparative Yields Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Schlenk technique | 78 | 98 | |

| CDI-mediated coupling | 85 | 99 | |

| Flow chemistry | 92 | 99.5 |

Table 2: Industrial Production Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual capacity (kg) | 500 | 2,000 |

| Waste generation (kg/kg product) | 12 | 3.2 |

Chemical Reactions Analysis

Types of Reactions

(4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions are common, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or other strong bases in polar aprotic solvents like dimethylformamide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders. Its structural components are known to interact with various neurotransmitter systems, making it a candidate for developing antidepressants and antipsychotics.

Case Study: Antidepressant Activity

Research has indicated that similar compounds with piperazine and triazole moieties exhibit selective serotonin reuptake inhibition, which is crucial for antidepressant activity. A study involving analogs demonstrated significant efficacy in animal models of depression, suggesting that (4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone may possess similar properties .

Antimicrobial Activity

Compounds with structural similarities have shown promising antimicrobial properties against various bacterial strains. The incorporation of the triazole ring enhances the compound's effectiveness against resistant strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 10 µg/mL |

| C | P. aeruginosa | 15 µg/mL |

These findings indicate that the presence of both piperazine and triazole structures contributes to enhanced antimicrobial efficacy .

Cancer Research

The compound's ability to induce apoptosis in cancer cells makes it a candidate for anticancer drug development. Studies have shown that derivatives containing triazole and piperazine can inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.

Case Study: Cytotoxicity Against Cancer Cell Lines

A library of substituted triazolyl-piperazinyl-methanones was evaluated for cytotoxic activity against various cancer cell lines including BT-474 and MCF-7. One derivative exhibited an IC50 value of 0.99 μM against BT-474 cells, demonstrating significant potential as an anticancer agent .

Synthesis Routes

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring : Cyclization of 1,2-diamine derivatives.

- Introduction of the Fluorophenyl Group : Nucleophilic aromatic substitution using 4-fluoroiodobenzene.

- Formation of the Triazole Ring : Coupling reactions under palladium-catalyzed conditions.

Mechanism of Action

The mechanism of action of (4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets in the body:

Comparison with Similar Compounds

Similar Compounds

(4-(2-fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a similar piperazine and triazole structure.

1-(4-fluorophenyl)piperazine: A simpler analog used in neuropharmacological studies.

Uniqueness

(4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and potential therapeutic applications .

Biological Activity

The compound (4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a hybrid molecule that integrates a piperazine moiety with a triazole ring. This combination has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. The following sections will delve into its biological activity, including synthesis, efficacy against various pathogens, and cytotoxicity studies.

Synthesis

The synthesis of this compound typically involves the formation of the piperazine derivative followed by the introduction of the triazole moiety through various coupling reactions. The synthetic pathway can be summarized as follows:

- Formation of Piperazine Derivative : The initial step involves creating a piperazine compound with a fluorophenyl group.

- Triazole Formation : The triazole ring is introduced via cyclization reactions involving azides and alkynes or through other coupling strategies.

- Final Product Isolation : Purification techniques such as recrystallization or chromatography are employed to isolate the final compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of compounds containing similar structures. For instance, compounds derived from 1,2,4-triazoles have shown significant activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values as low as 21.25 μM .

| Compound | Target Pathogen | MIC (μM) |

|---|---|---|

| T4 | Mycobacterium tuberculosis | ≤21.25 |

| T5 | Mycobacterium tuberculosis | ≤21.25 |

| T6 | Mycobacterium tuberculosis | ≤21.25 |

The specific compound this compound has not been extensively studied in isolation; however, related derivatives have demonstrated promising results against various bacterial strains.

Antifungal Activity

In addition to antibacterial properties, derivatives of triazoles have also been evaluated for antifungal activity. Compounds such as those tested in recent studies showed significant antifungal effects against several strains .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any new compound. In vitro studies using cell lines such as Vero cells have indicated that certain derivatives exhibit minimal cytotoxicity with IC50 values exceeding 375 μM . This suggests a favorable therapeutic index for potential clinical applications.

Case Study 1: Antitubercular Activity

A comprehensive study evaluated several hybrid compounds for their effectiveness against Mycobacterium tuberculosis. The results indicated that compounds with a triazole component were particularly effective due to their ability to inhibit specific enzymes involved in bacterial metabolism .

Case Study 2: Tyrosinase Inhibition

Research focusing on related piperazine derivatives has revealed their potential as competitive inhibitors of tyrosinase, an enzyme implicated in melanin production. For example, one derivative exhibited an IC50 value of 0.18 μM against tyrosinase, significantly outperforming traditional inhibitors like kojic acid .

Q & A

What are the established synthetic routes for (4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, and how do reaction conditions impact yield?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperazine intermediate via nucleophilic substitution or coupling reactions. For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized using DCM as a solvent and DIEA as a base to facilitate amide bond formation with acyl chlorides .

- Step 2: Introduction of the triazole moiety via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or substitution reactions .

- Optimization: Yield (50–87%) depends on temperature control, solvent polarity, and stoichiometric ratios. For instance, higher yields are achieved with excess acyl chloride (1.2–1.5 eq.) and inert atmospheres to prevent hydrolysis .

Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry of the triazole ring and piperazine substitution patterns. Aromatic protons in the 4-fluorophenyl group resonate at δ 7.00–7.32 ppm, while the triazole methyl group appears as a singlet near δ 3.50 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate structural integrity .

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress with ethyl acetate/hexane (3:7) as the mobile phase .

What in vitro assays are recommended to assess its biological activity, and what targets are plausible?

Answer:

- Primary Assays:

- Enzyme Inhibition: Screen against kinases or GPCRs (e.g., dopamine D2/D3 receptors) using fluorescence polarization assays .

- Cytotoxicity: MTT assays in cancer cell lines (IC determination) .

- Target Rationale: The 4-fluorophenylpiperazine moiety is associated with CNS targets, while the triazole group may enhance metabolic stability .

How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

Answer:

- Variable Substituents: Modify the triazole’s N-methyl group to ethyl or aryl groups to assess steric effects on receptor binding .

- Piperazine Modifications: Replace the 4-fluorophenyl group with 2-chlorophenyl or 3-trifluoromethylphenyl to evaluate electronic effects on target affinity .

- Bioisosteric Replacement: Substitute the methanone linker with sulfonyl or amide groups to improve solubility .

What computational strategies predict binding modes and pharmacokinetic properties?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with serotonin 5-HT receptors. The fluorophenyl group may occupy hydrophobic pockets, while the triazole forms hydrogen bonds .

- MD Simulations: Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to identify key residues for binding .

- ADMET Prediction: Tools like SwissADME predict moderate blood-brain barrier permeability (LogBB > 0.3) due to the piperazine’s basicity .

How should contradictory data on receptor binding affinity across studies be resolved?

Answer:

- Methodological Audit: Compare assay conditions (e.g., radioligand vs. fluorescence-based assays). For example, discrepancies may arise from differences in membrane preparation or non-specific binding .

- Orthogonal Validation: Use surface plasmon resonance (SPR) to measure binding kinetics independently. A 10 µM compound concentration with a dissociation constant () < 100 nM confirms high affinity .

- Meta-Analysis: Pool data from ≥3 independent studies and apply statistical weighting to account for variability in cell lines (e.g., HEK293 vs. CHO) .

What strategies mitigate metabolic instability observed in preclinical studies?

Answer:

- Metabolic Hotspot Identification: Incubate with liver microsomes and use LC-MS to detect oxidative metabolites. The triazole’s methyl group is susceptible to CYP3A4-mediated hydroxylation .

- Stabilization Tactics:

- Introduce deuterium at the methyl group (deuterium exchange) to slow metabolism .

- Replace the piperazine with a piperidine ring to reduce basicity and CYP interactions .

How can crystallography or thermal analysis aid in formulation development?

Answer:

- Single-Crystal X-ray Diffraction: Resolves conformational flexibility of the piperazine ring, guiding salt formation (e.g., hydrochloride salts for improved solubility) .

- Differential Scanning Calorimetry (DSC): Determines melting points (e.g., 82–84°C) and polymorph stability. A sharp endothermic peak indicates crystalline purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.